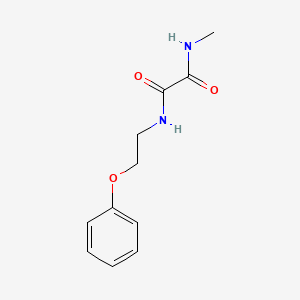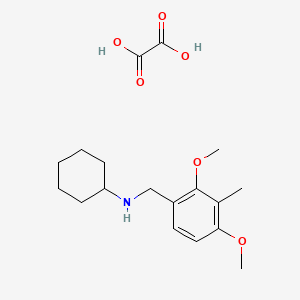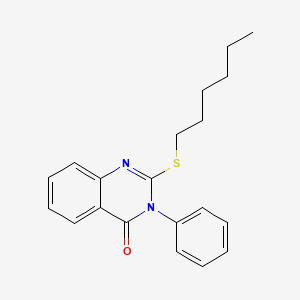
N-methyl-N'-(2-phenoxyethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-(2-phenoxyethyl)ethanediamide, commonly known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPEDA is a diamide derivative of ethylenediamine, which is widely used in the pharmaceutical and agricultural industries.
Mecanismo De Acción
The mechanism of action of MPEDA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, MPEDA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis, or programmed cell death. In Alzheimer's disease, MPEDA has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
MPEDA has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, MPEDA has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, or the formation of new blood vessels. In Alzheimer's disease, MPEDA has been shown to improve cognitive function and memory, as well as reduce oxidative stress and inflammation in the brain. In agriculture, MPEDA has been shown to inhibit the growth of certain plant pathogens, such as Fusarium oxysporum and Rhizoctonia solani.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEDA has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use, such as its relatively high cost and limited availability. Additionally, MPEDA may have different effects depending on the specific cell type or organism being studied, which can complicate experimental design and interpretation of results.
Direcciones Futuras
There are several potential future directions for research on MPEDA, including the development of new drug candidates for cancer and neurodegenerative diseases, the optimization of its use as a pesticide and fungicide in agriculture, and the synthesis of new materials using MPEDA as a crosslinking agent. Additionally, further studies are needed to fully understand the mechanism of action of MPEDA and its effects on different cell types and organisms.
Métodos De Síntesis
MPEDA can be synthesized through a multi-step process, starting with the reaction of ethylenediamine with phthalic anhydride to produce N-(2-aminoethyl)phthalimide. This intermediate is then reacted with phenol to produce N-(2-phenoxyethyl)phthalimide, which is further reacted with methyl iodide to yield MPEDA. The synthesis process is typically carried out under controlled conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
MPEDA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MPEDA has shown promising results as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, MPEDA has been used as a pesticide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In materials science, MPEDA has been used as a crosslinking agent for the synthesis of polymers and as a precursor for the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
N-methyl-N'-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(14)11(15)13-7-8-16-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMGKBQZIODQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)




![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5237225.png)
![2-[(2-acetyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5237231.png)


![3-methyl-3H-benzo[e]perimidine-2,7-dione](/img/structure/B5237247.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5237262.png)